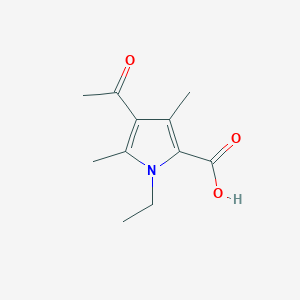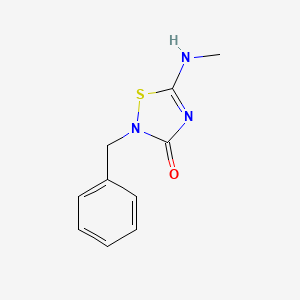
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring
Métodos De Preparación
The synthesis of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate benzyl halide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiadiazole ring can interact with metal ions, proteins, and nucleic acids, disrupting their normal function and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can be compared with other thiadiazole derivatives such as:
2-Benzyl-5-(amino)-1,2,4-thiadiazol-3(2H)-one: Similar structure but lacks the methyl group on the amino nitrogen, which may affect its reactivity and biological activity.
2-Benzyl-5-(methylthio)-1,2,4-thiadiazol-3(2H)-one: Contains a methylthio group instead of a methylamino group, leading to different chemical and biological properties.
2-Benzyl-5-(methylamino)-1,3,4-thiadiazol-2(3H)-one: The position of the thiadiazole ring nitrogen atoms is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methylamino groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-benzyl-5-(methylamino)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C10H11N3OS/c1-11-9-12-10(14)13(15-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,14) |
Clave InChI |
JQQGFKBYXRZSMM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=O)N(S1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



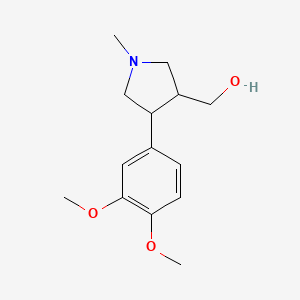

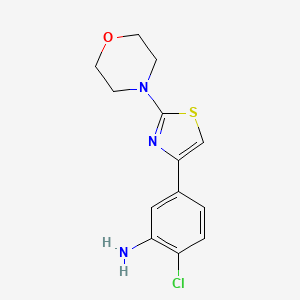

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)

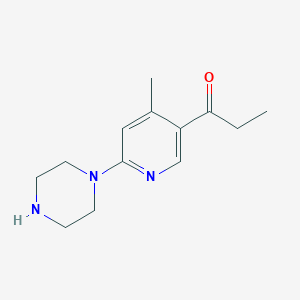
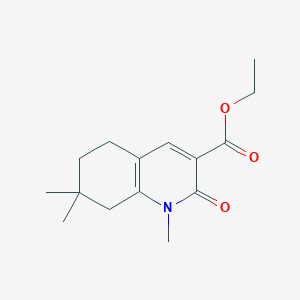
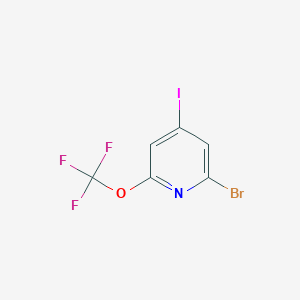
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)
